tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate is a complex organic compound that features a combination of indazole, triazole, and piperidine moieties
Preparation Methods
The synthesis of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Synthesis of the Triazole Ring: The triazole ring is often formed via a click reaction, which involves the cycloaddition of azides and alkynes.
Coupling of Indazole and Triazole: The indazole and triazole rings are then coupled using appropriate linkers and coupling reagents.
Formation of the Piperidine Ring: The piperidine ring is synthesized through the hydrogenation of pyridine derivatives.
Final Coupling and Protection: The final step involves coupling the piperidine ring with the indazole-triazole moiety and protecting the carboxyl group with a tert-butyl group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Chemical Reactions Analysis
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Drug Development: Researchers investigate the compound’s potential as a lead compound for the development of new drugs targeting specific diseases.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.
Chemical Biology: The compound serves as a tool for probing and modulating biological systems in chemical biology research.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
tert-Butyl 4-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]phenyl}piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Another 4-aryl piperidine used in PROTAC development.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
The uniqueness of tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate lies in its combination of indazole, triazole, and piperidine moieties, which confer specific structural and functional properties that are distinct from other similar compounds.
Properties
CAS No. |
1383706-57-7 |
---|---|
Molecular Formula |
C25H28N6O2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C25H28N6O2/c1-25(2,3)33-24(32)30-14-12-18(13-15-30)17-8-10-19(11-9-17)31-16-22(27-29-31)23-20-6-4-5-7-21(20)26-28-23/h4-11,16,18H,12-15H2,1-3H3,(H,26,28) |
InChI Key |
BLALMCHVRZXIOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.